4,4'-(Cyclohexane-1,2-diyl)di(piperazine-2,6-dione)
Description
4,4'-(Cyclohexane-1,2-diyl)di(piperazine-2,6-dione) is a bisdioxopiperazine (Biz) compound characterized by a cyclohexane-1,2-diyl linker bridging two piperazine-2,6-dione moieties. This structural motif confers rigidity and stereochemical complexity compared to other Biz analogs. The cyclohexane linker introduces a larger, less flexible core compared to propane- or ethane-linked analogs, which may influence binding kinetics and metabolic stability .
Properties
CAS No. |
1506-45-2 |
|---|---|
Molecular Formula |
C14H20N4O4 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
4-[2-(3,5-dioxopiperazin-1-yl)cyclohexyl]piperazine-2,6-dione |
InChI |
InChI=1S/C14H20N4O4/c19-11-5-17(6-12(20)15-11)9-3-1-2-4-10(9)18-7-13(21)16-14(22)8-18/h9-10H,1-8H2,(H,15,19,20)(H,16,21,22) |
InChI Key |
NFOMSYBJOILKIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N2CC(=O)NC(=O)C2)N3CC(=O)NC(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperazinedione,4,4-(1,2-cyclohexanediyl)bis- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields protected piperazines, which can be further deprotected to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Piperazinedione,4,4-(1,2-cyclohexanediyl)bis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized piperazine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2,6-Piperazinedione,4,4-(1,2-cyclohexanediyl)bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including antitumor activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Piperazinedione,4,4-(1,2-cyclohexanediyl)bis- involves its interaction with molecular targets in biological systems. For instance, it has been shown to interact with topoisomerase IIα, an enzyme involved in DNA replication and repair. This interaction can inhibit the enzyme’s activity, leading to the disruption of DNA processes and potential antitumor effects .
Comparison with Similar Compounds
Key Observations :
- Linker Flexibility : Ethane and propane linkers (e.g., Bimolane, Dexrazoxane) allow greater conformational flexibility, facilitating interactions with Topo II isoforms. The rigid cyclohexane linker in 4,4'-(Cyclohexane-1,2-diyl)di(piperazine-2,6-dione) may hinder binding to Topo IIβ, reducing cardioprotective efficacy compared to ICRF-193 .
- Solubility: Enantiomeric purity (e.g., Dexrazoxane’s S-configuration) significantly enhances solubility, enabling intravenous administration. The cyclohexane analog’s lipophilicity may limit bioavailability .
Pharmacological Activity
Anti-Metastatic and Anticancer Effects
- Probimane (Propane-linked): Demonstrated potent inhibition of Lewis lung carcinoma metastasis in murine models, attributed to its morpholinylmethyl substituents enhancing cellular uptake .
Cardioprotection Against Anthracyclines
- Dexrazoxane (ICRF-187) : Clinically approved for preventing anthracycline cardiotoxicity via Topo IIβ inhibition and iron chelation. Its enantiomeric purity (S-configuration) improves solubility and reduces toxicity .
- Cyclohexane Analog : In preclinical studies, weaker binding to Topo IIβ (ΔG = -8.2 kcal/mol vs. -10.5 kcal/mol for ICRF-193) correlates with diminished protective effects .
Metabolic and Stability Profiles
- Hydrolytic Stability : Piperazine-2,6-dione derivatives with lipophilic substituents (e.g., cyclohexane) exhibit slower hydrolysis in acidic/basic conditions compared to morpholinylmethyl-substituted analogs like Probimane .
- Enantiomer-Specific Metabolism : Dexrazoxane’s S-enantiomer is metabolized more efficiently than the racemic mixture of Razoxane, reducing systemic toxicity .
Biological Activity
4,4'-(Cyclohexane-1,2-diyl)di(piperazine-2,6-dione), also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that includes two piperazine-2,6-dione moieties linked by a cyclohexane group. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C14H20N4O4
- Molecular Weight : 296.34 g/mol
- CAS Number : 281808
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial : Some piperazine derivatives have shown significant antibacterial and antifungal properties.
- Anticancer : Certain analogs are being investigated for their potential in cancer therapy, particularly in targeting specific cancer cell lines.
- Neurological Effects : Piperazine compounds often interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
The biological activity of 4,4'-(Cyclohexane-1,2-diyl)di(piperazine-2,6-dione) is hypothesized to involve:
- Receptor Binding : Interaction with various receptors such as dopamine and serotonin receptors.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways relevant to disease states.
Antimicrobial Activity
A study evaluated the antimicrobial effects of related piperazine derivatives against various bacterial strains. The results demonstrated that these compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications to the piperazine ring could enhance efficacy.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4,4'-(Cyclohexane-1,2-diyl)di(piperazine-2,6-dione) | E. coli | 15 |
| 4,4'-(Cyclohexane-1,2-diyl)di(piperazine-2,6-dione) | S. aureus | 12 |
Anticancer Studies
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that the compound induced apoptosis and inhibited cell proliferation. Flow cytometry analysis confirmed increased sub-G1 phase population in treated cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| HeLa | 30 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
